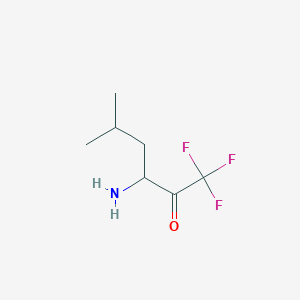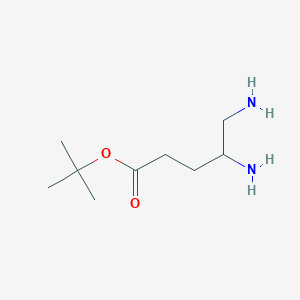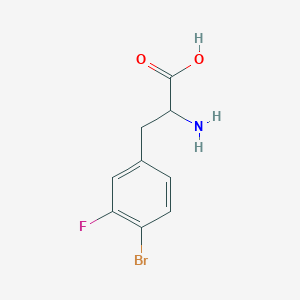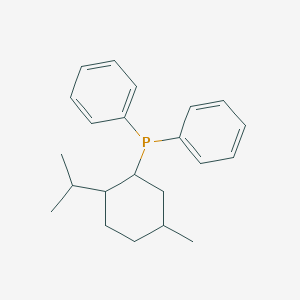![molecular formula C26H22N2O4 B12443862 4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)
4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the quinoline derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol, such as 4-nitrobenzyl alcohol, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The quinoline ring can be hydrogenated to form a tetrahydroquinoline derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Tetrahydroquinoline Derivatives: Formed by the hydrogenation of the quinoline ring.
Substituted Quinoline Derivatives: Formed by nucleophilic aromatic substitution reactions.
科学的研究の応用
4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.
類似化合物との比較
Similar Compounds
- 4-Nitrobenzyl 2-[4-(methyl)phenyl]quinoline-4-carboxylate
- 4-Nitrobenzyl 2-[4-(ethyl)phenyl]quinoline-4-carboxylate
- 4-Nitrobenzyl 2-[4-(tert-butyl)phenyl]quinoline-4-carboxylate
Uniqueness
4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
特性
分子式 |
C26H22N2O4 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 2-(4-propan-2-ylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H22N2O4/c1-17(2)19-9-11-20(12-10-19)25-15-23(22-5-3-4-6-24(22)27-25)26(29)32-16-18-7-13-21(14-8-18)28(30)31/h3-15,17H,16H2,1-2H3 |
InChIキー |
ICDIFLFXGBMDKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B12443781.png)
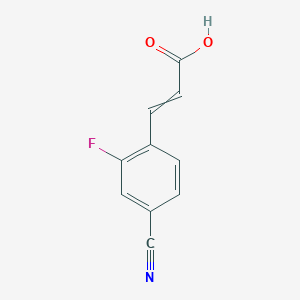
![2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate](/img/structure/B12443798.png)
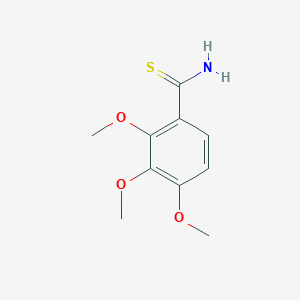

![(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12443811.png)
![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B12443825.png)
